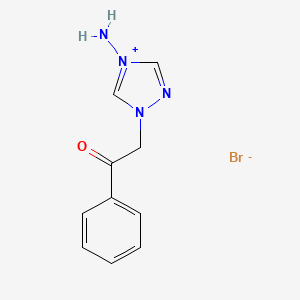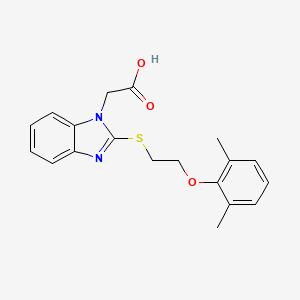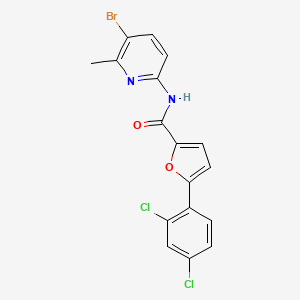![molecular formula C15H18BrN3O2S B4955482 [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate](/img/structure/B4955482.png)
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a bromophenyl group, a dioxopyrrolidin ring, and a diethylcarbamimidothioate moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate typically involves multiple steps, starting with the preparation of the bromophenyl and dioxopyrrolidin intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include bromine, pyrrolidinone derivatives, and diethylcarbamimidothioate precursors. The reaction conditions often involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and product purity. The optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The dioxopyrrolidin ring can be reduced to form hydroxyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include phenol derivatives, hydroxyl derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group can be tagged with radioactive isotopes for imaging and diagnostic purposes.
Medicine
In medicine, [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with active site residues, while the dioxopyrrolidin ring can stabilize the compound within the binding pocket. The diethylcarbamimidothioate moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener with a similar glycoside structure, used in food and beverage industries.
Metformin: A biguanide class antidiabetic drug with a similar carbamimidothioate moiety.
Uniqueness
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is unique due to its combination of a bromophenyl group, a dioxopyrrolidin ring, and a diethylcarbamimidothioate moiety. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-6-10(16)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVGIMVBZKWRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)
![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
![4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B4955426.png)
![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)
![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-Bromophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4955464.png)


![1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B4955497.png)

![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
